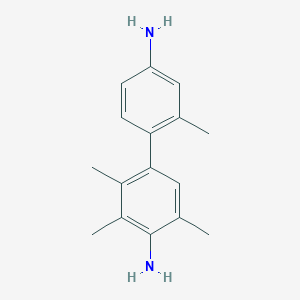
2,2',3,5-Tetramethylbiphenyl-4,4'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,5-Tetramethylbiphenyl-4,4’-diamine is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with four methyl groups and two amine groups attached to the rings. The molecular formula of this compound is C16H20N2. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,5-Tetramethylbiphenyl-4,4’-diamine typically involves the following steps:
Formation of Biphenyl Core: The initial step involves the coupling of two benzene rings to form the biphenyl core. This can be achieved through various methods such as Suzuki coupling or Ullmann coupling.
Introduction of Methyl Groups: The methyl groups are introduced through Friedel-Crafts alkylation, where benzene rings are treated with methyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Amination: The final step involves the introduction of amine groups through nitration followed by reduction. The nitration of the biphenyl compound is carried out using nitric acid, and the resulting nitro compound is reduced to the amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 2,2’,3,5-Tetramethylbiphenyl-4,4’-diamine follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: 2,2’,3,5-Tetramethylbiphenyl-4,4’-diamine can undergo oxidation reactions, where the amine groups are oxidized to form nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The methyl and amine groups can participate in substitution reactions. For example, halogenation can occur in the presence of halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorine, bromine.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Reduced amines.
Substitution Products: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’,3,5-Tetramethylbiphenyl-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2,2’,3,5-Tetramethylbiphenyl-4,4’-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes. The exact pathways depend on the specific biological context and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
3,3’,5,5’-Tetramethylbiphenyl-4,4’-diol: This compound has similar structural features but contains hydroxyl groups instead of amine groups. It is used in different applications, such as antioxidants and polymer stabilizers.
4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl: This compound contains epoxy groups and is used in the production of epoxy resins and coatings.
Uniqueness: 2,2’,3,5-Tetramethylbiphenyl-4,4’-diamine is unique due to its specific arrangement of methyl and amine groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6311-62-2 |
|---|---|
Molekularformel |
C16H20N2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
4-(4-amino-2-methylphenyl)-2,3,6-trimethylaniline |
InChI |
InChI=1S/C16H20N2/c1-9-7-13(17)5-6-14(9)15-8-10(2)16(18)12(4)11(15)3/h5-8H,17-18H2,1-4H3 |
InChI-Schlüssel |
BEAFQAQSSXNXCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1N)C)C)C2=C(C=C(C=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
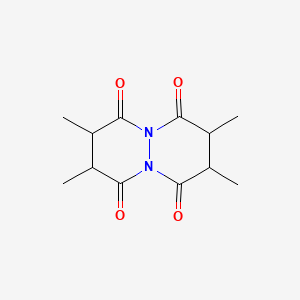

![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
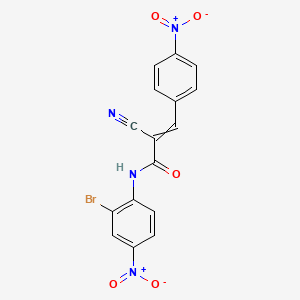
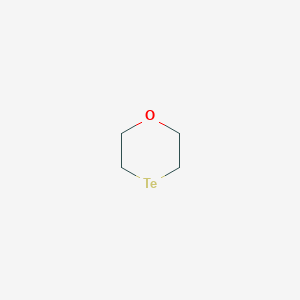
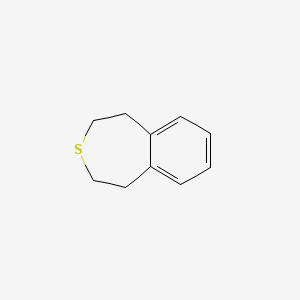
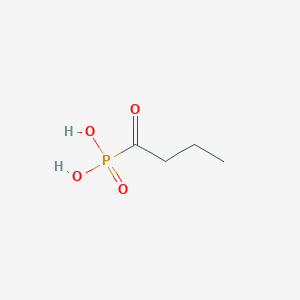
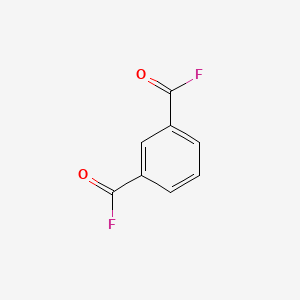

![Trimethyl[(trimethylplumbyl)oxy]silane](/img/structure/B14737266.png)
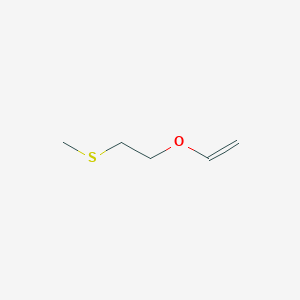

![1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione](/img/structure/B14737292.png)
